1-(tert-Butyl) 4-ethyl (R)-5-hydroxy-2-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-TERT-BUTYL-4-METHYL-2,3,6-TRIHYDROXY-1,4-DICARBOXYLATE: Similar structure but with different functional groups.
4-ETHYL-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl group.
5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl and ethyl groups
Uniqueness
The uniqueness of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H23NO5 |
---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-ethyl (2R)-5-hydroxy-2-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9,16H,6-8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
ZYIVQNVVKKFHLX-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(CN([C@@H](C1)C)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCOC(=O)C1=C(CN(C(C1)C)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.